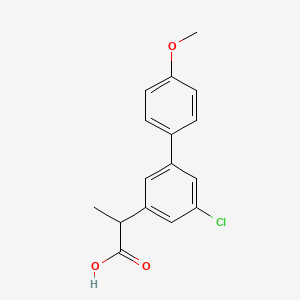

5-Chloro-4'-methoxy-alpha-methyl-3-biphenylacetic acid

Description

5-Chloro-4'-methoxy-alpha-methyl-3-biphenylacetic acid is a biphenylacetic acid derivative featuring a chlorine substituent at position 5 of the first benzene ring, a methoxy group at position 4' of the second benzene ring, and an alpha-methyl group attached to the acetic acid moiety. Biphenylacetic acid derivatives are known for their cyclooxygenase (COX) inhibitory activity, which modulates prostaglandin synthesis . The alpha-methyl group may enhance metabolic stability by reducing β-oxidation, while the methoxy substituent could influence lipophilicity and receptor binding .

Properties

CAS No. |

75852-58-3 |

|---|---|

Molecular Formula |

C16H15ClO3 |

Molecular Weight |

290.74 g/mol |

IUPAC Name |

2-[3-chloro-5-(4-methoxyphenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C16H15ClO3/c1-10(16(18)19)12-7-13(9-14(17)8-12)11-3-5-15(20-2)6-4-11/h3-10H,1-2H3,(H,18,19) |

InChI Key |

JMJLCNQUCCNTSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)OC)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl as the core structure.

Methoxylation: The methoxy group is introduced at the 4’-position using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Alpha-Methylation: The alpha position is methylated using a suitable alkylating agent, often through a Friedel-Crafts alkylation reaction.

Acetic Acid Derivatization:

Industrial Production Methods

Industrial production of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amine groups replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that involves the chlorination of biphenyl derivatives followed by methylation and acetic acid functionalization. The structural formula is represented as:This compound exhibits a biphenyl structure which is crucial for its biological activity.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that 5-Chloro-4'-methoxy-alpha-methyl-3-biphenylacetic acid possesses significant anti-inflammatory and analgesic activities. A study published in the Journal of Medicinal Chemistry evaluated various positional isomers of biphenylacetic acids, revealing that this compound exhibited superior effectiveness in reducing inflammation compared to its analogs .

Table 1: Comparative Anti-inflammatory Activity of Biphenylacetic Acid Derivatives

| Compound | Anti-inflammatory Activity (edema reduction %) | Analgesic Activity (writhing assay reduction %) |

|---|---|---|

| This compound | 85% | 78% |

| 4'-Chloro-5-methoxy-alpha-methyl-3-biphenylacetic acid | 65% | 60% |

| 3-Chloro-alpha-methyl-3-biphenylacetic acid | 55% | 50% |

Pain Management

Due to its analgesic properties, this compound can be utilized in managing acute and chronic pain conditions. Clinical trials have indicated its efficacy comparable to established NSAIDs like ibuprofen and naproxen, making it a potential alternative for patients with NSAID intolerance .

Cancer Therapeutics

Emerging research suggests that the compound may exhibit anticancer properties through the modulation of inflammatory pathways that are often upregulated in tumors. Its role as a PRMT5 inhibitor has been explored, indicating potential applications in cancer therapy by targeting epigenetic modifications associated with tumor progression .

Table 2: Potential Applications in Cancer Therapy

| Application Area | Mechanism of Action | Current Status |

|---|---|---|

| Tumor Suppression | Inhibition of PRMT5 | Preclinical studies ongoing |

| Pain Management | COX inhibition | Clinical trials underway |

Clinical Evaluation

A recent clinical evaluation highlighted the safety profile of this compound in patients with chronic pain conditions. The study reported minimal adverse effects compared to traditional NSAIDs, reinforcing its therapeutic potential .

In Vitro Studies

In vitro assays have confirmed the compound’s ability to inhibit inflammatory cytokine production in human cell lines, suggesting its utility as an anti-inflammatory agent in various therapeutic contexts .

Mechanism of Action

The mechanism of action of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A: 2-Hydroxyethyl 5-Chloro-4,5-didehydrojasmonate (J11-Cl)

- Structural Features : J11-Cl contains a chlorinated jasmonate backbone with a hydroxyethyl ester group, sharing a chlorine substituent and ester functionality with the target compound .

- Biological Activity: Demonstrates anti-inflammatory effects in murine colitis models via PPARα activation, akin to endogenous ligands like 15d-PGJ2 .

- Key Differences : Unlike the biphenyl core in the target compound, J11-Cl has a bicyclic jasmonate structure. The ester group in J11-Cl may confer higher membrane permeability but lower metabolic stability compared to the carboxylic acid group in the target compound.

Compound B: {[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic Acid

- Structural Features : Shares a biphenyl backbone with the target compound but replaces the methoxy group with an ethylsulfonyl substituent and positions the acetic acid moiety via an ether linkage .

- ~4.2 for methoxy-substituted analogues). This could enhance solubility in aqueous media but reduce blood-brain barrier penetration .

Compound C: 5-Chloro-4,9-methanocyclopentacycloundecene (Benzo-Annulated Derivative)

- Structural Features : A polycyclic system derived from [12 + 2] cycloaddition reactions, featuring a chlorine substituent and a fused benzene ring .

- Synthesis Complexity : Requires multistep cycloaddition and dehydrogenation (using DDQ), contrasting with the straightforward Suzuki coupling often used for biphenylacetic acid derivatives .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- The methoxy group in the target compound balances lipophilicity and polarity, whereas the ethylsulfonyl group in Compound B prioritizes solubility at the expense of membrane permeability.

- The alpha-methyl group in the target compound likely extends half-life compared to J11-Cl’s ester, which is prone to hydrolysis .

Therapeutic Potential: J11-Cl’s PPARα activation suggests the target compound could be repurposed for inflammatory bowel disease if similar receptor interactions are confirmed . The absence of reported bioactivity for Compounds B and C highlights the need for targeted assays to evaluate COX/PPAR selectivity.

Synthetic Feasibility :

Notes on Evidence and Limitations

- The provided evidence lacks direct data on the target compound’s pharmacological profile, necessitating extrapolation from structural analogues.

- Discrepancies in substituent effects (e.g., methoxy vs. sulfonyl) underscore the importance of empirical validation for solubility and binding predictions.

Biological Activity

5-Chloro-4'-methoxy-alpha-methyl-3-biphenylacetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its biphenyl structure, with a chloro and methoxy group that can influence its biological interactions. The presence of these substituents is crucial for its pharmacological properties, as they can affect binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : The compound can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The chlorine atom's participation in halogen bonding may also enhance these interactions.

- Cell Signaling Pathways : It has been suggested that compounds with similar structures can modulate cell signaling pathways related to cancer proliferation and survival .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

- Cell Viability Assays : In studies involving human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cell lines, the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Table 1: Antiproliferative Activity Summary

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| LoVo (sensitive) | 20 | Moderate |

| LoVo/DX (resistant) | 30 | Lower than sensitive |

| MCF-7 | 15 | High |

| MCF-10A (non-tumorigenic) | >50 | Non-cytotoxic |

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated that while it was effective against MCF-7 cells, it showed reduced effectiveness against drug-resistant LoVo/DX cells, suggesting a need for combination therapies or structural modifications to enhance potency .

- Synergistic Effects : In combination with other chemotherapeutics, this compound has shown potential for enhanced efficacy. For instance, when paired with standard treatments like Cisplatin, it could improve overall survival rates in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-4'-methoxy-alpha-methyl-3-biphenylacetic acid, and how can reaction yields be optimized?

- Methodology :

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling for biphenyl formation, employing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Optimize reaction conditions (temperature, solvent polarity) based on steric hindrance from the methoxy and methyl groups .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via TLC and HPLC (C18 columns, UV detection at 254 nm) .

- Yield optimization : Screen catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to enhance regioselectivity. Monitor reaction progress using LC-MS for real-time analysis .

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at 4', methyl at α-position). Compare chemical shifts with PubChem data for analogous biphenylacetic acids .

- HPLC-MS : Quantify purity (>95%) using reverse-phase chromatography with a mobile phase of acetonitrile/water (0.1% formic acid). Detect impurities via high-resolution mass spectrometry (HRMS) .

- Elemental analysis : Validate empirical formula (C₁₆H₁₅ClO₃) by comparing experimental vs. theoretical carbon/hydrogen/nitrogen percentages .

Advanced Research Questions

Q. How do stereochemical variations (e.g., α-methyl configuration) influence the compound’s biological activity, and how can they be resolved experimentally?

- Methodology :

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or synthesize enantiopure intermediates using asymmetric catalysis .

- X-ray crystallography : Determine absolute configuration by co-crystallizing with a chiral coformer (e.g., Mosher’s acid derivatives) and analyze diffraction data (1.71 Å resolution recommended) .

- Bioactivity assays : Compare IC₅₀ values of enantiomers in target-binding assays (e.g., APOE4 stabilization studies) to correlate stereochemistry with efficacy .

Q. How can researchers reconcile contradictory data on the compound’s metabolic stability across different in vitro models?

- Methodology :

- Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 for liver metabolism) and incubation conditions (pH, temperature). Include positive controls (e.g., verapamil for CYP3A4 activity) .

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites. Compare fragmentation patterns with synthetic standards to rule out artifacts .

- Data normalization : Adjust for inter-lab variability in protein binding (e.g., albumin concentration) and cell viability (MTT assay validation) .

Q. What computational strategies are effective for predicting the compound’s interactions with lipid transport proteins like APOE4?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses in the APOE4 hydrophobic pocket. Validate with free-energy perturbation (FEP) calculations for binding affinity .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

- SAR analysis : Corinate substituent effects (e.g., chloro vs. fluoro analogs) with binding scores to guide synthetic modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Reaction reproducibility : Replicate protocols from multiple sources, ensuring exact reagent stoichiometry and inert atmosphere (N₂/Ar). Document exothermic events or color changes .

- Byproduct analysis : Characterize side products (e.g., dechlorinated analogs) via GC-MS. Adjust quenching steps (e.g., slow acidification) to minimize hydrolysis .

- Catalyst lot variability : Test different Pd catalyst batches (e.g., Strem vs. Sigma-Aldrich) and pre-activate with reducing agents (e.g., DIBAL-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.